molecular formula C11H13N3 B15048103 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15048103
M. Wt: 187.24 g/mol
InChI Key: UQEMTSXHGLEVFX-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Substituted pyrazoles with various functional groups

Scientific Research Applications

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
  • 1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-methyl-1-(2-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-8-5-3-4-6-11(8)14-7-10(12)9(2)13-14/h3-7H,12H2,1-2H3

InChI Key

UQEMTSXHGLEVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C)N

Origin of Product

United States

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